6-Isopropoxypyrazine-2-carboxylic acid
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Overview
Description
6-Isopropoxypyrazine-2-carboxylic acid is a derivative of pyrazinecarboxylic acid, characterized by the presence of a 1-methylethoxy group at the 6th position of the pyrazine ring. Pyrazine derivatives are known for their diverse biological activities, including antimicrobial and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropoxypyrazine-2-carboxylic acid typically involves the reaction of pyrazinecarboxylic acid with isopropyl alcohol under acidic conditions. The reaction is carried out by refluxing the mixture, which facilitates the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through crystallization or distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Isopropoxypyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazinecarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Pyrazinecarboxylic acid derivatives.
Reduction: Alcohol derivatives of pyrazinecarboxylic acid.
Substitution: Various substituted pyrazinecarboxylic acid derivatives.
Scientific Research Applications
6-Isopropoxypyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Isopropoxypyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. It may also bind to specific enzymes, inhibiting their activity and leading to the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Pyrazinecarboxylic acid: Lacks the methylethoxy group but shares similar biological activities.
2,3-Pyrazinedicarboxylic acid: Contains an additional carboxylic acid group, leading to different chemical properties.
Phenazine derivatives: Known for their antitumor and antibiotic activities.
Uniqueness
6-Isopropoxypyrazine-2-carboxylic acid is unique due to the presence of the methylethoxy group, which can influence its solubility, reactivity, and biological activity.
Properties
IUPAC Name |
6-propan-2-yloxypyrazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5(2)13-7-4-9-3-6(10-7)8(11)12/h3-5H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPWKSUQHVINHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=CN=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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